molecular formula C6H6F3NO B6165594 rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans CAS No. 2763583-79-3

rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans

Cat. No. B6165594
CAS RN: 2763583-79-3
M. Wt: 165.1
InChI Key:
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Description

Rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile (Rac-TFOC) is a novel synthetic compound with a wide range of applications in the field of synthetic chemistry. Rac-TFOC has been used in a variety of scientific research applications due to its unique properties and ability to react with a variety of organic molecules. Rac-TFOC is a trans-configured compound, which means that the two carbon atoms connected to the nitrogen atom are in the opposite direction. This configuration is important for its reactivity and ability to form stable and selective complexes with other molecules.

Mechanism of Action

Rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans acts as an intermediate in the formation of stable and selective complexes with other molecules. Its trans-configured structure allows it to form strong and selective bonds with other molecules, which can be used to study the mechanism of action of various drugs. rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans can also be used to study the biochemical and physiological effects of drugs on the human body, as well as to study the mechanism of action of enzymes.
Biochemical and Physiological Effects
rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans has been used to study the biochemical and physiological effects of drugs on the human body. It has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of drugs on the human body. rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans has also been used to study the effects of drugs on the human immune system, as well as to study the effects of drugs on the metabolism of cells.

Advantages and Limitations for Lab Experiments

Rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans has several advantages for laboratory experiments. It is a trans-configured compound, which means that it can form strong and selective complexes with other molecules. Additionally, it is relatively easy to synthesize, and it can be used in a variety of scientific research applications. However, rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans is not suitable for use in drug-receptor studies due to its trans-configured structure.

Future Directions

There are several potential future directions for research involving rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans. One potential direction is to further study the mechanism of action of various drugs using rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans. Additionally, further research could be conducted to study the biochemical and physiological effects of drugs on the human body. Additionally, further research could be conducted to explore the potential applications of rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans in the synthesis of chiral compounds. Finally, further research could be conducted to explore the potential applications of rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans in drug-receptor studies.

Synthesis Methods

Rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans can be synthesized using a variety of methods, including the Mitsunobu reaction. In this reaction, a diol reacts with a phosphine oxide and an alcohol to form a racemic mixture of the desired product, rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans. Other methods of synthesis include the use of Grignard reagents, such as magnesium chloride, to form the desired product.

Scientific Research Applications

Rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans has been used in a variety of scientific research applications, including the synthesis of chiral compounds, the study of enzyme-catalyzed reactions, and the study of drug-receptor interactions. rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans has also been used as a catalyst in asymmetric synthesis, which involves the use of chiral molecules to produce enantiomerically pure products. rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of drugs on the human body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans involves the following steps: 1) synthesis of 3-hydroxy-4-trifluoromethylbutyronitrile, 2) conversion of 3-hydroxy-4-trifluoromethylbutyronitrile to 3-hydroxy-4-trifluoromethylbutyric acid, 3) synthesis of (3R,4S)-3,4-dihydroxybutyronitrile, 4) conversion of (3R,4S)-3,4-dihydroxybutyronitrile to (3R,4S)-3,4-dihydroxybutyric acid, 5) synthesis of rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans from (3R,4S)-3,4-dihydroxybutyric acid.", "Starting Materials": [ "Trifluoroacetic acid", "Ethyl cyanoacetate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanide", "3-hydroxy-4-trifluoromethylbutyronitrile", "Sodium hydroxide", "Sodium borohydride", "(3R,4S)-3,4-dihydroxybutyronitrile", "Sodium hydroxide", "Sodium borohydride", "(3R,4S)-3,4-dihydroxybutyric acid", "Thionyl chloride", "Triethylamine", "Oxalyl chloride", "Methanol", "rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans" ], "Reaction": [ "Trifluoroacetic acid is reacted with ethyl cyanoacetate in the presence of sodium hydroxide and methanol to form 3-hydroxy-4-trifluoromethylbutyronitrile.", "3-hydroxy-4-trifluoromethylbutyronitrile is converted to 3-hydroxy-4-trifluoromethylbutyric acid by treatment with hydrochloric acid and sodium borohydride.", "(3R,4S)-3,4-dihydroxybutyronitrile is synthesized from sodium cyanide and (R)-glycidol in the presence of sodium hydroxide.", "(3R,4S)-3,4-dihydroxybutyronitrile is converted to (3R,4S)-3,4-dihydroxybutyric acid by treatment with hydrochloric acid and sodium borohydride.", "rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans is synthesized from (3R,4S)-3,4-dihydroxybutyric acid by treatment with thionyl chloride and triethylamine to form the acid chloride, followed by reaction with sodium cyanide and methanol to form the methyl ester, and finally reaction with oxalyl chloride and methanol to form the nitrile." ] }

CAS RN

2763583-79-3

Molecular Formula

C6H6F3NO

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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